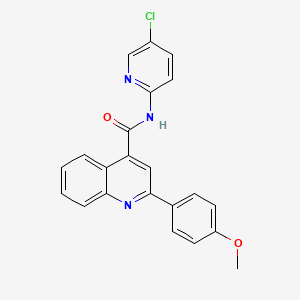![molecular formula C25H20BrN3O3 B4278235 N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a synthetic chemical compound that is used in scientific research for its unique properties. This compound is also known by its chemical name, ABT-869, and is a potent inhibitor of receptor tyrosine kinases.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound also inhibits angiogenesis (the formation of new blood vessels), which is crucial for the growth and survival of cancer cells. In addition, N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit multiple receptor tyrosine kinases. This compound has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. However, one of the limitations of using this compound is its potential toxicity. N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to cause liver toxicity and gastrointestinal toxicity in preclinical studies.
Direcciones Futuras
There are several future directions for the use of N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of receptor tyrosine kinases. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide. Finally, the combination of N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide with other anticancer agents is another future direction for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively used in scientific research for its ability to inhibit receptor tyrosine kinases. Receptor tyrosine kinases play a crucial role in the regulation of cell growth, differentiation, and survival. Aberrant activation of receptor tyrosine kinases has been implicated in the development and progression of several types of cancer. N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, colon, and pancreatic cancer cells.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-15(30)27-18-7-9-19(10-8-18)28-25(31)22-14-24(16-4-3-5-20(12-16)32-2)29-23-11-6-17(26)13-21(22)23/h3-14H,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJAOMWSXKPZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)
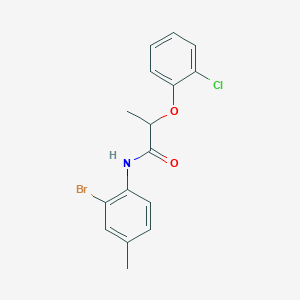
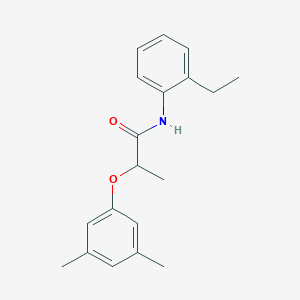
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278196.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)

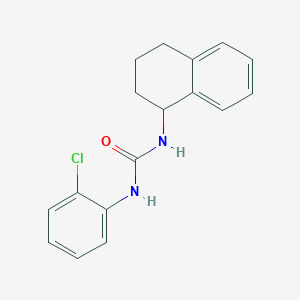
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)

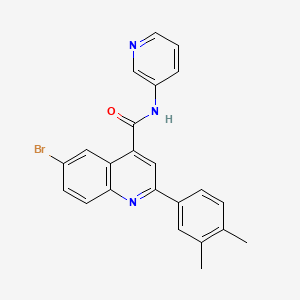

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
